molecular formula C8H12O2 B089994 1,4-Dioxaspiro[4.5]dec-6-ene CAS No. 1004-58-6

1,4-Dioxaspiro[4.5]dec-6-ene

Cat. No. B089994
CAS RN: 1004-58-6
M. Wt: 140.18 g/mol
InChI Key: BUDISQPHJKMXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxaspiro[4.5]dec-6-ene, also known as dioxaspirodecane, is a heterocyclic organic compound that has gained attention in scientific research due to its unique structural properties and potential applications. This compound is composed of a spiro ring system that contains two oxygen atoms in a 1,4-dioxane ring fused to a decane ring, and it has a molecular formula of C10H18O2.

Mechanism Of Action

The mechanism of action of 1,4-Dioxaspiro[4.5]dec-6-ene is not well understood, but it is believed to interact with biological molecules such as proteins and enzymes. This compound has been shown to exhibit antimicrobial activity against various strains of bacteria, which suggests that it may interfere with bacterial cell wall synthesis or other essential cellular processes.

Biochemical And Physiological Effects

Studies have shown that 1,4-Dioxaspiro[4.5]dec-6-ene exhibits low toxicity and does not have significant effects on biochemical and physiological processes in living organisms. However, further studies are needed to fully understand the potential effects of this compound on human health and the environment.

Advantages And Limitations For Lab Experiments

One advantage of using 1,4-Dioxaspiro[4.5]dec-6-ene in lab experiments is its unique spiro ring system, which can lead to the formation of novel materials and compounds. However, a limitation of using this compound is its limited availability and high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for research on 1,4-Dioxaspiro[4.5]dec-6-ene, including:
1. Further investigation of its potential applications in the development of new materials and compounds.
2. Studies on its potential as a chiral building block in organic synthesis and as a ligand in coordination chemistry.
3. Research on its mechanism of action and potential interactions with biological molecules.
4. Studies on its potential environmental impact and toxicity.
5. Development of new synthesis methods to increase availability and reduce cost.
In conclusion, 1,4-Dioxaspiro[4.5]dec-6-ene is a unique compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its properties and potential uses, as well as its potential impact on human health and the environment.

Synthesis Methods

The synthesis of 1,4-Dioxaspiro[4.5]dec-6-ene can be achieved through several methods, including the reaction of 1,4-dioxane-2,5-dione with 1,6-dibromohexane in the presence of a base such as potassium carbonate. Another method involves the reaction of 1,4-dioxane-2,5-dione with 1,5-dibromopentane in the presence of a base such as sodium hydride. Both methods result in the formation of the spiro ring system that characterizes this compound.

Scientific Research Applications

1,4-Dioxaspiro[4.5]dec-6-ene has been studied for its potential applications in various fields of scientific research. One such application is in the development of new materials, such as polymers and liquid crystals, that exhibit unique properties due to the spiro ring system. This compound has also been studied for its potential use as a chiral building block in organic synthesis, as well as its potential as a ligand in coordination chemistry.

properties

IUPAC Name

1,4-dioxaspiro[4.5]dec-6-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-4-8(5-3-1)9-6-7-10-8/h2,4H,1,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDISQPHJKMXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC2(C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339873
Record name 1,4-Dioxaspiro[4.5]dec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]dec-6-ene

CAS RN

1004-58-6
Record name 1,4-Dioxaspiro[4.5]dec-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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